2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid
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Overview
Description
L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-: is a synthetic amino acid derivative It is characterized by the presence of a trifluoromethyl group and a diazirine ring attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group or the diazirine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is used as a photoaffinity label. The diazirine ring can form covalent bonds with nearby biomolecules upon exposure to UV light, allowing researchers to study protein interactions and functions .
Medicine: In medicine, the compound’s ability to interact with specific proteins makes it a valuable tool for drug discovery and development. It can help identify potential drug targets and understand the mechanisms of action of new therapeutics .
Industry: In industrial applications, L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- involves its ability to form covalent bonds with target molecules upon activation by UV light. The diazirine ring is highly reactive and can insert into C-H, N-H, and O-H bonds, forming stable covalent adducts. This property is exploited in photoaffinity labeling to study protein interactions and functions .
Comparison with Similar Compounds
4-(Trifluoromethyl)-L-phenylalanine: This compound is similar in structure but lacks the diazirine ring.
Fmoc-4-(trifluoromethyl)-L-phenylalanine: This compound is used in solid-phase peptide synthesis and has similar applications in drug discovery.
Uniqueness: L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination provides distinct chemical reactivity and versatility, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGXDARRSCSGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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